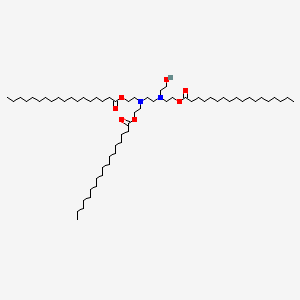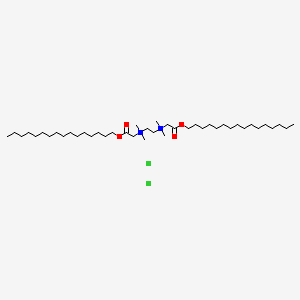
1,2-Ethanediaminium, N,N'-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N',N'-tetramethyl-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes two long hexadecyloxy chains and multiple aminium groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride typically involves multiple steps:
Formation of the Hexadecyloxy Chain: This step involves the reaction of hexadecanol with an appropriate reagent to form the hexadecyloxy group.
Attachment to Ethanediamine: The hexadecyloxy group is then attached to ethanediamine through a series of reactions, often involving protective groups to ensure selective reactions.
Methylation: The final step involves the methylation of the amine groups to form the tetramethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled conditions.
Continuous Flow Processing: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The aminium groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized aminium derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a drug delivery agent.
Medicine: Investigated for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long hexadecyloxy chains allow for hydrophobic interactions, while the aminium groups can form ionic bonds with negatively charged sites on target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: A simpler analog with aminoethyl groups instead of hexadecyloxy chains.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Contains phenylmethyl groups, offering different chemical properties and applications.
N,N’-Bis(4-nitrobenzyl)-1,2-ethanediaminium dichloride: Features nitrobenzyl groups, which provide unique reactivity.
Uniqueness
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride stands out due to its long hydrophobic chains and multiple aminium groups, which confer unique solubility, reactivity, and interaction properties compared to its analogs.
Properties
CAS No. |
30271-46-6 |
|---|---|
Molecular Formula |
C42H86Cl2N2O4 |
Molecular Weight |
754.0 g/mol |
IUPAC Name |
(2-hexadecoxy-2-oxoethyl)-[2-[(2-hexadecoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C42H86N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-47-41(45)39-43(3,4)35-36-44(5,6)40-42(46)48-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-40H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
NRKQDSOIQNXSPP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


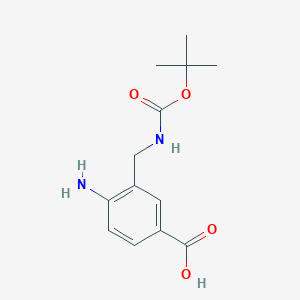

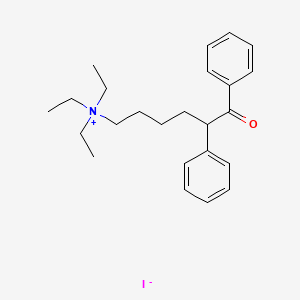
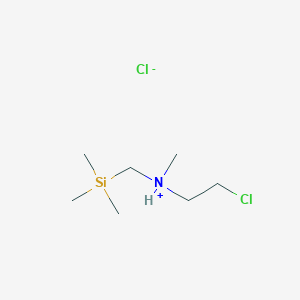

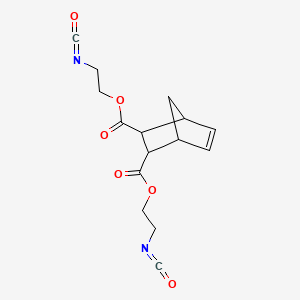
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
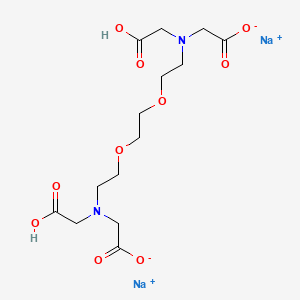
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
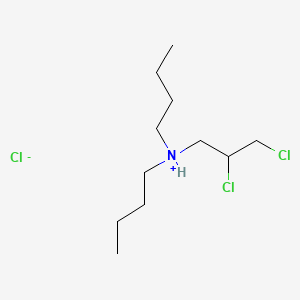

![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)

